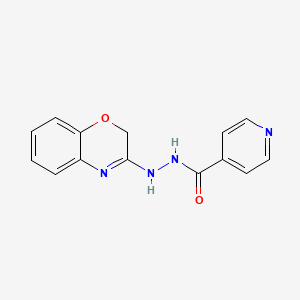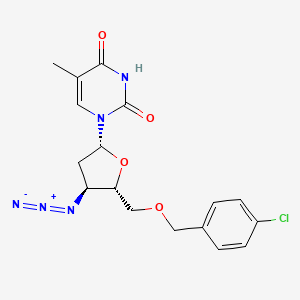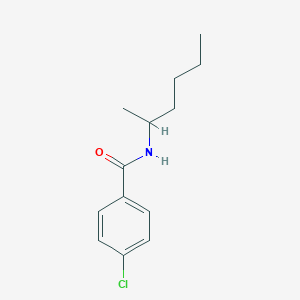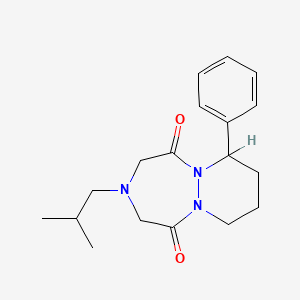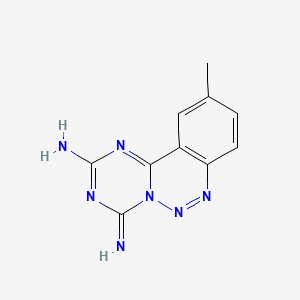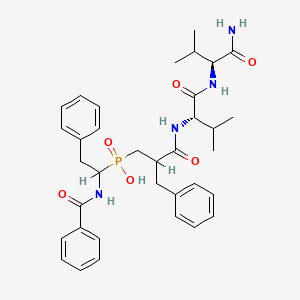
Asaprol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asaprol, also known as calcium 2-hydroxy-1-naphthalenesulfonate, is a chemical compound with the molecular formula C20H14CaO8S2 and a molecular weight of 486.52 g/mol . It is a reddish-white, odorless powder that decomposes at about 50°C . This compound has been used in various applications, including as a substitute for gypsum in plastering wines .
Preparation Methods
Asaprol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-naphthalenesulfonic acid with calcium hydroxide to form the calcium salt . The reaction conditions typically involve dissolving the reactants in water or alcohol and allowing the reaction to proceed at room temperature. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Asaprol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinones, while reduction can yield naphthols .
Scientific Research Applications
Asaprol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound has been investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. In industry, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of Asaprol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . This inhibition can lead to reduced inflammation and pain .
Comparison with Similar Compounds
Asaprol is similar to other compounds such as calcium 2-hydroxy-1-naphthalenesulfonate and calcium bis(2-hydroxy-1-naphthalenesulfonate) . it is unique in its specific molecular structure and properties. Compared to other similar compounds, this compound has distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
516-18-7 |
|---|---|
Molecular Formula |
C20H14CaO8S2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
calcium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O4S.Ca/c2*11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h2*1-6,11H,(H,12,13,14);/q;;+2/p-2 |
InChI Key |
HESKZJNFWNOBBA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


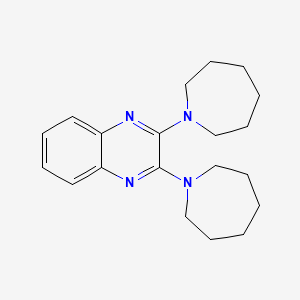
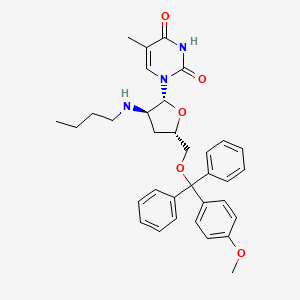

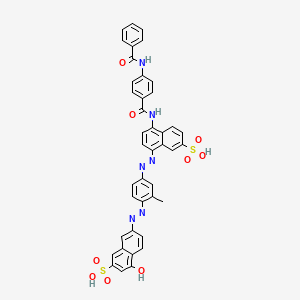
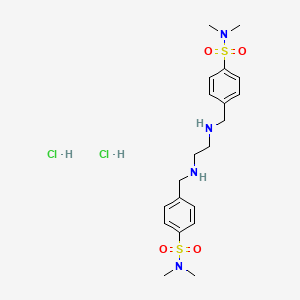
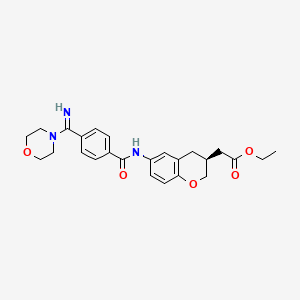

![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
